2-(2-Chloro-4-fluorophenyl)azetidine
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Overview
Description
2-(2-Chloro-4-fluorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the cyclization of β-lactams or the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another method includes the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)3 .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Ring-Opening Reactions: The ring strain in azetidines makes them susceptible to ring-opening reactions, which can be triggered by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride (NaH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while ring-opening reactions can produce linear or branched amines .
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)azetidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Azetidines are explored for their potential as pharmacophores in drug discovery due to their unique reactivity and stability.
Materials Science: The compound is used in the development of polymers and materials with specific properties, such as antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates that can interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application, such as drug discovery or materials science .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
β-Lactams: Four-membered lactam rings that are structurally similar but differ in their reactivity and stability.
Uniqueness
2-(2-Chloro-4-fluorophenyl)azetidine is unique due to its specific substitution pattern (chlorine and fluorine atoms) and the presence of the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H9ClFN/c10-8-5-6(11)1-2-7(8)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI Key |
RIHFFWWIZPZYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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